molecular formula C11H12BrFO3 B14028125 Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

Cat. No.: B14028125
M. Wt: 291.11 g/mol
InChI Key: MJJGKCCWLRTQFR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at position 5, an ethoxy group at position 3, and a fluorine atom at position 2 on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the combined electronic effects of its substituents, which modulate reactivity, solubility, and biological activity. Its ester group enhances lipophilicity, making it a candidate for prodrug development or intermediate synthesis.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 5-bromo-3-ethoxy-2-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-9-6-7(12)5-8(10(9)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

MJJGKCCWLRTQFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1F)C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Esterification of 5-ethoxy-2-fluorobenzoic Acid

One common route begins with 5-ethoxy-2-fluorobenzoic acid, which is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions. This reaction converts the acid to ethyl 5-ethoxy-2-fluorobenzoate, the immediate precursor to the bromo derivative.

Selective Aromatic Bromination

The introduction of the bromine atom at the 5-position (meta to the fluorine and ortho to the ethoxy group) is achieved via electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.

Alternative Synthetic Routes

According to related patent literature on similar fluorobromo benzoate derivatives, a two-step synthesis can be employed:

Though this method is reported for related compounds (e.g., 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester), it provides insight into advanced synthetic strategies for halogenated benzoates.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Esterification 5-ethoxy-2-fluorobenzoic acid + ethanol + H2SO4 catalyst Reflux (~78 °C) Several hours Ensures complete ester formation
Bromination Br2 or NBS in acetic acid or DCM 0–5 °C 1–5 hours Controlled to avoid polybromination
Purification Recrystallization or chromatography Ambient Until pure Removes unreacted starting materials and side products

Analytical Data and Characterization

This compound is characterized by:

Summary of Research Findings

  • The esterification of 5-ethoxy-2-fluorobenzoic acid with ethanol is a well-established and efficient method to produce the ethyl ester intermediate.
  • Selective bromination is feasible with controlled conditions, favoring monobromination at the 5-position due to directing effects of the ethoxy and fluorine groups.
  • The two-step diazotization and halogenation approach offers an alternative for introducing halogens on the aromatic ring, particularly useful for related derivatives.
  • Purification by recrystallization or chromatography yields high-purity this compound suitable for further synthetic applications.

Data Tables

Table 1: Reaction Conditions for Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 5-ethoxy-2-fluorobenzoic acid + ethanol + H2SO4 Reflux (~78 °C) 4–6 hours 85–95 Acid-catalyzed esterification
Bromination Br2 or NBS in acetic acid or DCM 0–5 °C 1–3 hours 70–85 Monobromination at 5-position
Purification Recrystallization or chromatography Ambient Variable Purity >98%

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

Scientific Research Applications

Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and ethoxy groups allows it to form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

The compound’s closest analogs are derived from ethyl benzoate scaffolds with variations in substituent type, position, and electronic properties. Key comparisons are drawn from Biopharmacule Speciality Chemicals’ product catalog () and related compounds in .

Table 1: Substituent Profiles of Ethyl 5-Bromo Benzoate Derivatives

Compound Name Substituent Positions (Relative to Ester) Key Substituents Notable Properties (Inferred)
Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate 2 (F), 3 (OEt), 5 (Br) Halogens (Br, F), alkoxy (OEt) High electronegativity, moderate steric hindrance
Ethyl 5-bromo-2-ethoxybenzoate 2 (OEt), 5 (Br) Br, OEt Reduced steric hindrance at position 2
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate 2 (OCF₃), 5 (Br) Br, OCF₃ Enhanced electron-withdrawing effects
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 2 (F), 4 (OMe), 5 (Cl) Cl, F, OMe Smaller halogen (Cl), methoxy at position 4
Key Observations:

Substituent Position Effects :

  • The 3-ethoxy group in the target compound introduces steric hindrance and polarizability distinct from analogs with substituents at position 2 (e.g., Ethyl 5-bromo-2-ethoxybenzoate ).
  • Fluorine at position 2 increases electronegativity compared to ethoxy or trifluoromethoxy groups at the same position in analogs .

Halogen Influence: Bromine at position 5 (vs.

Electronic Effects :

  • The trifluoromethoxy group in Ethyl 5-bromo-2-(trifluoromethoxy)benzoate offers stronger electron-withdrawing effects than the target compound’s ethoxy group, altering reactivity in cross-coupling reactions.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
  • Esterification : Reacting 5-bromo-2-fluoro-3-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester.
  • Ethoxylation : Introducing the ethoxy group at position 3 via nucleophilic substitution (e.g., using NaH and ethyl bromide in anhydrous DMF).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. High-purity reagents (>95.0% by HPLC) minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm, aromatic protons split by fluorine coupling). Fluorine-19 NMR detects the 2-fluoro substituent (δ ~-110 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve) .
  • X-ray Crystallography : Single-crystal analysis resolves regiochemistry and bond angles, critical for structural validation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Avoid prolonged exposure to light (UV degradation) and moisture. Stability tests via periodic HPLC analysis confirm integrity over 6–12 months .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ethoxylation at position 3 in this compound?

  • Methodological Answer : Regioselectivity arises from steric and electronic effects:
  • Steric hindrance : The 5-bromo and 2-fluoro groups direct ethoxylation to the less hindered position 3.
  • DFT calculations : Electron density maps (B3LYP/6-31G* level) show higher nucleophilic susceptibility at position 3 due to fluorine’s electron-withdrawing effect .

Q. How can reaction byproducts (e.g., di-ethoxy or debrominated derivatives) be identified and quantified?

  • Methodological Answer :
  • GC-MS : Electron ionization (70 eV) detects low-abundance byproducts (e.g., m/z 288 for debrominated species).
  • HPLC-MS/MS : MRM transitions (e.g., 349 → 231 for the parent ion) quantify impurities at <1% levels .

Q. What computational strategies predict the electronic effects of substituents on reactivity?

  • Methodological Answer :
  • DFT/Molecular Modeling : Gaussian 16 simulations (B3LYP functional) calculate Fukui indices to map electrophilic/nucleophilic sites. Solvent effects (PCM model for DMF) refine accuracy .

Q. How do discrepancies in spectral data (e.g., conflicting NMR shifts) arise, and how can they be resolved?

  • Methodological Answer :
  • Solvent/Concentration Effects : Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) and concentration alter chemical shifts.
  • Dynamic Effects : Rotameric equilibria (e.g., ethoxy group rotation) broaden signals. Variable-temperature NMR (VT-NMR) at –40°C to 80°C resolves splitting .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Hydrolysis Studies :
  • Acidic : Ester cleavage to 5-bromo-2-fluoro-3-ethoxybenzoic acid (monitored by TLC, Rf ~0.3 in 1:1 hexane/EtOAc).
  • Basic : Saponification to the carboxylate salt (confirmed by FT-IR loss of ester C=O at ~1740 cm⁻¹) .

Q. How can in-vivo metabolic tracing studies utilize radiolabeled this compound?

  • Methodological Answer :
  • Isotope Labeling : Introduce ¹⁴C at the ethyl group (via ¹⁴C-ethanol esterification) or ¹⁸F at position 2 (via electrophilic fluorination).
  • LC-Scintillation Counting : Quantify metabolites in biological matrices (e.g., plasma, liver homogenates) .

Q. What methodological approaches address contradictions in environmental fate data (e.g., conflicting biodegradation rates)?

  • Methodological Answer :
  • OECD 301F Tests : Aerobic biodegradation in activated sludge (28-day assay) with GC-ECD quantification.
  • QSAR Models : Predict persistence using EPI Suite™, cross-validated with experimental half-life data .

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